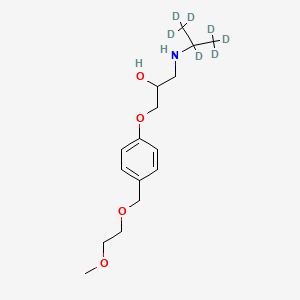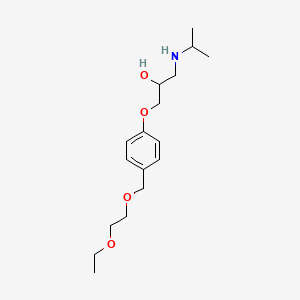
16-Hydroxy Capsaicin-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
16-Hydroxy Capsaicin-d3 is a chemical compound that belongs to the capsaicinoid family . It is a deuterated form of 16-hydroxy capsaicin, which is a natural compound found in chili peppers . This compound is commonly used in research studies to determine the biological effects of capsaicinoids in the human body .
Molecular Structure Analysis
The chemical formula of this compound is C18H21D3NO4 . It is a potent agonist of the transient receptor potential vanilloid subtype 1 (TRPV1) receptor, which is a cation channel involved in the detection of heat and pain .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available resources, it’s known that capsaicinoids like this compound are involved in various biological reactions. For instance, they interact with the TRPV1 receptor, triggering a sensation of heat and pain .Physical and Chemical Properties Analysis
The molecular weight of this compound is 329.43 g/mol . It has a melting point of 62-66°C and a boiling point of 612.6°C at 760 mmHg .Mechanism of Action
Safety and Hazards
Properties
CAS No. |
1346606-77-6 |
|---|---|
Molecular Formula |
C18H27NO4 |
Molecular Weight |
324.435 |
IUPAC Name |
(E)-8-hydroxy-N-[[4-hydroxy-3-(trideuteriomethoxy)phenyl]methyl]-8-methylnon-6-enamide |
InChI |
InChI=1S/C18H27NO4/c1-18(2,22)11-7-5-4-6-8-17(21)19-13-14-9-10-15(20)16(12-14)23-3/h7,9-12,20,22H,4-6,8,13H2,1-3H3,(H,19,21)/b11-7+/i3D3 |
InChI Key |
OGBQQOBPAFILCJ-WQEAERHDSA-N |
SMILES |
CC(C)(C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC)O |
Synonyms |
(6E)-8-Hydroxy-N-[(4-hydroxy-3-(methoxy-d3)phenyl)methyl]-8-methyl-6-nonenamide; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



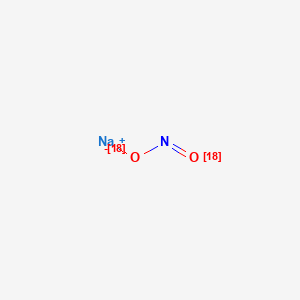
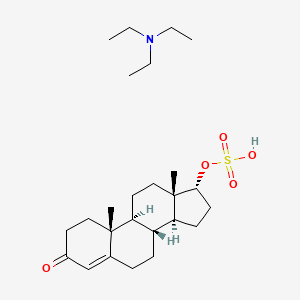


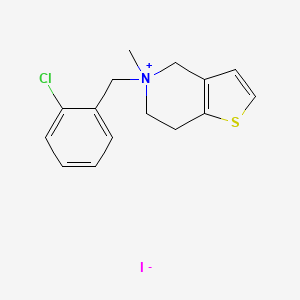



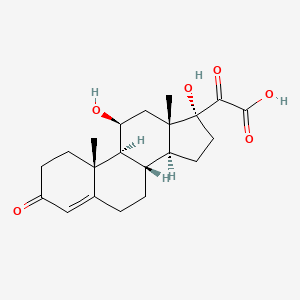
![2-Chloro-1-[(2R,5S)-5-(methoxymethyl)oxolan-2-yl]ethan-1-one](/img/structure/B584793.png)
